molecular formula C15H15N7O2 B2982059 N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903461-53-9

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2982059
CAS No.: 1903461-53-9
M. Wt: 325.332
InChI Key: JHGGITIXEZZUQG-UHFFFAOYSA-N
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Description

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic chemical compound featuring a benzotriazole moiety linked to a morpholino-substituted pyrimidine carboxamide. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. The 1H-1,2,3-triazole scaffold, particularly the benzo[d][1,2,3]triazole unit, is a privileged structure in drug discovery. Research indicates that this heterocyclic system is frequently incorporated into molecules designed as protein kinase inhibitors . Furthermore, 1,2,3-triazole-4-carboxamide derivatives have been identified as potent and selective inhibitors of nuclear receptors such as the Pregnane X Receptor (PXR), demonstrating activity in the low nanomolar range . The inclusion of the morpholino group, a common pharmacophore, often enhances aqueous solubility and influences the pharmacokinetic profile of lead compounds. Researchers are investigating this compound and its analogs primarily in the context of hit-to-lead optimization campaigns and as chemical tools to study various disease pathways. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(18-10-1-2-11-12(7-10)20-21-19-11)13-8-14(17-9-16-13)22-3-5-24-6-4-22/h1-2,7-9H,3-6H2,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGGITIXEZZUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole-containing compounds, including derivatives similar to this compound. For instance, compounds with the 1,2,3-triazole moiety have shown promising results in inhibiting the proliferation of various cancer cell lines.

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Many triazole derivatives have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. For example, one study indicated that a triazole derivative increased ROS levels leading to cytochrome c release and subsequent activation of caspases, promoting apoptotic cell death .
  • Cell Cycle Arrest : Certain compounds have been reported to arrest the cell cycle at specific phases. For instance, a derivative was found to halt HT-29 cells in the G0/G1 phase, thereby inhibiting their proliferation and migration .
  • Inhibition of Migration and Invasion : The ability to inhibit cancer cell migration is crucial for preventing metastasis. Studies have shown that triazole derivatives can significantly reduce the migration capacity of cancer cells .

Antimicrobial Activity

Beyond anticancer properties, some studies have also explored the antimicrobial activity of triazole compounds. For example, a related benzotriazole compound exhibited considerable activity against various human cancer cell lines and was identified as a potential histone deacetylase inhibitor .

Summary of Biological Activities

Activity TypeMechanism DescriptionExample Findings
AnticancerInduction of apoptosis; cell cycle arrest; inhibition of migrationIC50 values as low as 0.43 µM against HCT116 cells
AntimicrobialInhibition of histone deacetylaseSignificant activity against three human cancer lines

Study 1: Anticancer Efficacy

In a study evaluating a series of triazole-containing hybrids, it was found that one compound exhibited an IC50 value of 0.43 µM against HCT116 cells while sparing normal cells. This compound induced apoptosis and inhibited both proliferation and migration in vitro .

Study 2: Histone Deacetylase Inhibition

Another case study focused on a benzotriazole derivative that demonstrated significant antiproliferative activity with an IC50 range between 1.2-2.4 nM against various cancer cell lines. This compound was also identified as a histone deacetylase inhibitor with an IC50 value of 9.4 µM .

Research Findings

Research indicates that this compound and its analogs are promising candidates for further development in anticancer therapy due to their potent biological activities and favorable selectivity profiles.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Biological Activity Synthesis Method Reference
Target Compound Benzotriazole-pyrimidine-morpholine carboxamide Undisclosed (pharmaceutical focus) Likely amide coupling -
Compound 27 () Benzo[d][1,2,3]triazole-hexahydropyrrolo[3,4-c]pyrrole methanone hydrochloride Potential CNS activity Boc deprotection + HCl salt formation
N-(Tetrazol-5-yl)arylcarboxamide () Tetrazole/triazole-aryl carboxamide salts Herbicidal Mitsunobu/coupling reactions
Peptidotriazoles () Triazole-linked peptides Bioconjugation/drug discovery Cu(I)-catalyzed azide-alkyne cycloaddition

Key Observations:

  • Benzotriazole vs. Tetrazole/Triazole Cores : The target compound’s benzotriazole group offers greater aromatic stability compared to tetrazole-based herbicides (), which may degrade under UV exposure . However, tetrazoles exhibit stronger hydrogen-bonding acidity, enhancing herbicidal activity .
  • Morpholine vs. Pyrrolidine Moieties : Compound 27 () incorporates a hexahydropyrrolo-pyrrole group, which may improve blood-brain barrier penetration for CNS targets, whereas the morpholine in the target compound likely enhances aqueous solubility .
  • Synthetic Routes : The target compound’s synthesis likely involves amide coupling, contrasting with the Cu(I)-catalyzed "click" chemistry used for peptidotriazoles () . Compound 27 employs Boc deprotection and HCl salt formation, yielding an 87% isolated product .

Physicochemical and Spectral Comparisons

Table 2: Physicochemical Data for Analogues

Compound Molecular Weight (g/mol) Yield (%) Key Spectral Data (NMR/MS) Reference
Target Compound ~356.4 (calculated) - - -
Compound 27 () 256.5 [M–H]⁻ 87 ¹H NMR: δ 9.68 (br s, 2H), 7.95 (d, J = 8.5 Hz)
Peptidotriazoles () Variable >95 MS/MS fragmentation patterns for triazole-peptides

Analysis:

  • The target compound’s molecular weight (~356.4 g/mol) is higher than Compound 27 (256.5 g/mol), reflecting the pyrimidine-morpholine substituent’s bulk.
  • Compound 27’s ¹H NMR signals at δ 9.68 ppm (broad singlet) and 7.95 ppm (doublet) confirm the benzotriazole and pyrrolidine protons, respectively . Similar shifts are expected for the target compound’s benzotriazole moiety.

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